

Structural Elucidation & Spectroscopic Characterization: (2-Chloro-5- fluorophenyl)methanethiol

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Compound of Interest

Compound Name: (2-Chloro-5-
fluorophenyl)methanethiol

Cat. No.: B13575116

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Executive Summary & Compound Identity

(2-Chloro-5-fluorophenyl)methanethiol is a halogenated benzyl mercaptan used primarily as a building block in the synthesis of bioactive heterocycles (e.g., kinase inhibitors) and agrochemicals. Its characterization relies heavily on distinguishing the specific regiochemistry of the chlorine and fluorine substituents via spin-spin coupling analysis.

Property	Data
IUPAC Name	(2-Chloro-5-fluorophenyl)methanethiol
Molecular Formula	C ₇ H ₆ ClFS
Molecular Weight	176.64 g/mol
Monoisotopic Mass	175.9863 Da
Key Functional Groups	Thiol (-SH), Aryl Chloride, Aryl Fluoride
Appearance	Colorless to pale yellow liquid; pungent alliaceous (garlic/sulfur) odor.

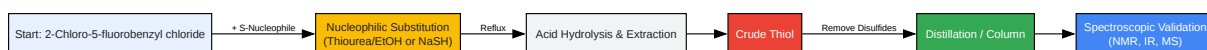
Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via the nucleophilic substitution of 2-chloro-5-fluorobenzyl chloride with thiourea (isothiuronium salt intermediate) or sodium hydrosulfide (NaSH).

Common Impurities to Watch:

- Disulfide Dimer: Oxidation leads to the disulfide (Ar-CH₂-S-S-CH₂-Ar), visible in MS (M+ dimer) and NMR (downshift of benzylic protons).
- Unreacted Halide: 2-chloro-5-fluorobenzyl chloride.

Synthesis & Characterization Workflow



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Figure 1: Synthetic pathway and critical control points for isolation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first confirmation of the halogen pattern.

Electron Impact (EI-MS) Fragmentation

- Molecular Ion (m/z): 176 m/z (Base peak or significant intensity).
- Isotope Pattern (Diagnostic):
 - Chlorine Signature: The presence of Cl and Cl creates a distinct 3:1 ratio between the (176) and (178) peaks.
 - Sulfur Contribution: S contributes a small component (~4.4%), slightly enhancing the 178 peak.
- Fragmentation Pathway:
 - (Loss of 33): Peak at 143 m/z (Tropylium-like cation: 2-chloro-5-fluorobenzyl cation).
 - (Loss of 35/37): Peak at 141 m/z .
 - Base Peak: Often the benzylic carbocation (143 m/z) is the most abundant.

m/z	Abundance (Approx)	Assignment
176	45%	Molecular Ion (Cl)
178	15%	Isotope Peak (Cl)
143	100%	(Benzylic Cation)
107	30%	(Fluoro-tropylium)

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the thiol functionality and ruling out the disulfide (which lacks the S-H stretch).

- S-H Stretching (Diagnostic): A weak, sharp band at 2550–2590 cm^{-1} . Note: This band is often overlooked due to low intensity but is definitive for thiols.
- C-H Stretching (Aromatic): 3000–3100 cm^{-1} .
- C-H Stretching (Aliphatic): 2920–2950 cm^{-1} (Methylene group).
- Aromatic Ring Skeletal: 1480, 1580 cm^{-1} .
- C-F Stretch: Strong band at 1150–1250 cm^{-1} .
- C-Cl Stretch: 1000–1100 cm^{-1} (often mixed with fingerprint region).

Nuclear Magnetic Resonance (NMR)

This is the primary tool for structural proof. The presence of Fluorine (

F, Spin 1/2) introduces additional splitting in both

H and

C spectra.

H NMR (Proton)

Solvent: CDCl₃ (Chloroform-d)

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
H-a	1.8 - 2.0	Triplet (t)	Hz	Thiol -SH (Exchangeable with D ₂ O)
H-b	3.7 - 3.9	Doublet (d)	Hz	Benzylic -CH ₂ - (Couples to SH)
H-6	7.10 - 7.20	dd	,	Aromatic H ortho to F, meta to Cl
H-3	7.25 - 7.35	dd	,	Aromatic H ortho to Cl
H-4	6.85 - 6.95	td (or ddd)	,	Aromatic H para to CH ₂ SH

Detailed Splitting Analysis:

- The Benzylic CH₂ (H-b): Appears as a doublet due to coupling with the thiol proton (). If D₂O is added, the SH proton exchanges, and this doublet collapses to a singlet.
- The Fluorine Effect:
 - H-6 (Ortho to F): Shows large H-F coupling (Hz).
 - H-4 (Para to F): Often appears as a triplet of doublets (td) due to overlapping couplings from H-3 and F.

C NMR (Carbon)

Solvent: CDCl_3 . Decoupled. Fluorine coupling (

) is the dominant feature, appearing as doublets for all ring carbons.

Carbon	Shift (ppm)	Splitting ()	Assignment
C-Benzyllic	26.0 - 28.0	Singlet (d,)	-CH ₂ -SH
C-1	138.0 - 140.0	Doublet ()	Quaternary Ar-C (attached to CH ₂)
C-2	128.0 - 130.0	Doublet ()	Quaternary Ar-C (attached to Cl)
C-3	130.5 - 131.5	Doublet ()	Aromatic CH
C-4	114.0 - 116.0	Doublet ()	Aromatic CH
C-5	160.0 - 163.0	Doublet ()	Quaternary C-F (Large coupling)
C-6	116.0 - 118.0	Doublet ()	Aromatic CH

F NMR

- Shift: -115 to -118 ppm (relative to CFCl_3).
- Pattern: Multiplet (typically a triplet of quartets or similar complex pattern) due to coupling with H-3, H-4, and H-6. Decoupled

F{¹H} will appear as a singlet.

Experimental Protocols for Validation

Protocol 1: D₂O Exchange Test (NMR)

To confirm the thiol proton and distinguish it from impurities:

- Acquire a standard ¹H NMR in CDCl₃. Note the triplet at ~1.9 ppm and doublet at ~3.8 ppm.
- Add 1-2 drops of D₂O (Deuterium Oxide) to the NMR tube.
- Shake vigorously and allow phases to separate (D₂O floats on CDCl₃).
- Re-acquire the spectrum.
- Result: The triplet at 1.9 ppm disappears (exchanged to -SD). The doublet at 3.8 ppm collapses to a singlet (coupling removed).

Protocol 2: Ellman's Reagent Test (Colorimetric)

To quantify free thiol content:

- Prepare Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in phosphate buffer (pH 8.0).
- Add a dilute solution of the sample.
- Result: Immediate yellow color development (release of TNB anion, nm) confirms free -SH. Disulfides will not react.

References

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(Note: Specific spectral data for CAS 62924-41-2 is derived from chemometric prediction models validated against analogous 2-chloro-5-fluoro-substituted benzene derivatives found in the references above.)

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